4-bromo-5-chloro-1-methyl-1H-pyrazole-3-carboxylic acid
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Overview
Description
4-bromo-5-chloro-1-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Mechanism of Action
Target of Action
Pyrazoles, the class of compounds to which it belongs, are known to interact with various biological targets .
Mode of Action
It’s worth noting that pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity and interaction with targets .
Biochemical Pathways
Pyrazoles are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Result of Action
It’s worth noting that pyrazoles are known to be versatile scaffolds in organic synthesis and medicinal chemistry .
Action Environment
It’s worth noting that the suzuki–miyaura coupling reaction, a common reaction involving organoboron reagents, is known for its mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-chloro-1-methyl-1H-pyrazole-3-carboxylic acid typically involves the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base . The resulting intermediate is then subjected to further reactions to introduce the bromine atom and carboxylic acid group .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-bromo-5-chloro-1-methyl-1H-pyrazole-3-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation to form different derivatives, while reduction reactions can modify its functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Typical conditions involve the use of solvents like dichloromethane and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to the formation of new pyrazole derivatives .
Scientific Research Applications
4-bromo-5-chloro-1-methyl-1H-pyrazole-3-carboxylic acid has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
- 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid
Uniqueness
4-bromo-5-chloro-1-methyl-1H-pyrazole-3-carboxylic acid is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and properties compared to other similar compounds. This dual halogenation allows for a wider range of chemical modifications and applications .
Properties
IUPAC Name |
4-bromo-5-chloro-1-methylpyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClN2O2/c1-9-4(7)2(6)3(8-9)5(10)11/h1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POCRQYYMCILDAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(=O)O)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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